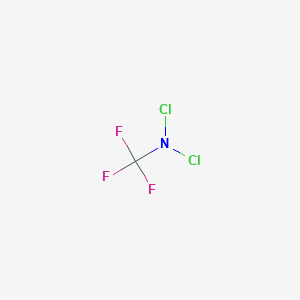

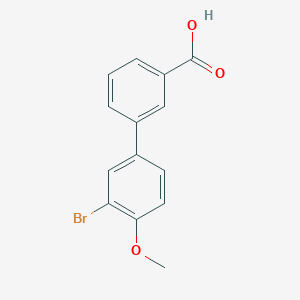

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid often involves halogenation, acetylation, and carboxylation reactions. For example, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid was achieved using 4-bromodiphenyl as the starting material through acetylation and haloform reaction processes, confirming the structure by NMR, IR, elemental analysis, and mass spectrometry, achieving a high yield of up to 95% (Zhu Yan-lon, 2015).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals critical insights into the orientation of substituents and overall molecular conformation. In this case, the methoxy group is almost coplanar with the phenyl ring, indicating that the Br atom is electron-withdrawing, whereas other substituents possess electron-donating properties (Guzei et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be intricate, involving interactions between the central atom and the substituents. For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates show interesting coordination chemistry and intramolecular contacts, highlighting the complex interplay between substituents and the core structure (Sharutin et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structure

- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates have been synthesized, demonstrating the utility of bromo-methoxyphenyl carboxylic acids in the formation of complex compounds with potential applications in material science and chemistry (Sharutin et al., 2017).

Chemical Reactions

- 8-Bromo-1-carboxydiisophor-2(7)-en-3-one, a compound structurally related to 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, has been studied for its nucleophilic replacement reactions, illustrating the chemical versatility of bromo-carboxylic acids in organic synthesis (Kurzer & Patel, 1984).

Natural Derivatives

- Bromophenol derivatives from the red alga Rhodomela confervoides have been isolated and studied, indicating the natural occurrence and potential biological relevance of bromo-methoxyphenyl carboxylic acid derivatives (Zhao et al., 2004).

Pharmaceutical Synthesis

- A study on the total synthesis of clausamine E and furanoclausamine B used 4-Bromo-1-methoxycarbazole-3-carboxylate, demonstrating the role of bromo-methoxyphenyl carboxylic acids in the synthesis of complex pharmaceutical molecules (Mal & Roy, 2015).

Propiedades

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYOTNRWOUSBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594226 |

Source

|

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | |

CAS RN |

1215206-32-8 |

Source

|

| Record name | 3'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

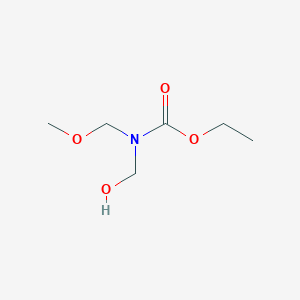

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)